molecular formula C15H19N3OS B15317979 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide

3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide

Cat. No.: B15317979
M. Wt: 289.4 g/mol
InChI Key: MEHKHFLKUSZLPZ-UHFFFAOYSA-N
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Description

3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thia and azaspiro moieties in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide typically involves a multi-step process. One common method includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone) with aromatic amines (like 4-bromoaniline or 4-fluoroaniline) and mercaptoacetic acid in dry benzene. This reaction forms the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes critical for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide is unique due to its specific combination of thia and azaspiro moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with various biological targets makes it a promising candidate for further research and development.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

3-(3-thia-1-azaspiro[4.5]dec-1-en-2-ylamino)benzamide

InChI

InChI=1S/C15H19N3OS/c16-13(19)11-5-4-6-12(9-11)17-14-18-15(10-20-14)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H2,16,19)(H,17,18)

InChI Key

MEHKHFLKUSZLPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CSC(=N2)NC3=CC=CC(=C3)C(=O)N

Origin of Product

United States

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